Scaffold Optimization: Pyrazole B-Ring vs. Traditional Phenyl B-Ring in AR Antagonists
The introduction of a pyrazole moiety as the B-ring structural element in the common A-ring–linkage–B-ring pharmacophore of nonsteroidal antiandrogens enabled the development of a new scaffold with unique SARD and pan-antagonist activities . This scaffold, to which 1210937-53-3 belongs, represents a key intermediate in the SAR exploration that led to compound 26a, which induced an 80% tumor growth inhibition in an enzalutamide-resistant xenograft model .
| Evidence Dimension | Pharmacological Profile (AR Antagonism Mechanism) |
|---|---|
| Target Compound Data | Core scaffold for novel pyrazole B-ring SARDs/pan-antagonists |
| Comparator Or Baseline | Traditional phenyl B-ring antiandrogens (e.g., enzalutamide, apalutamide) are competitive LBD antagonists but lack SARD activity |
| Quantified Difference | Qualitative shift: Gain of SARD and broad-spectrum pan-antagonist activity vs. simple LBD antagonism |
| Conditions | Transcriptional activation assays, AR variant binding assays, and in vivo xenograft models |
Why This Matters
Researchers investigating next-generation AR-targeted therapies require the pyrazole B-ring scaffold, which is structurally embodied by 1210937-53-3, to achieve the SARD mechanism that overcomes resistance to conventional antiandrogens.
- [1] He, Y., et al. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J. Med. Chem. 2020, 63, 21, 12642–12665. View Source
